3,3'-Azodibenzoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

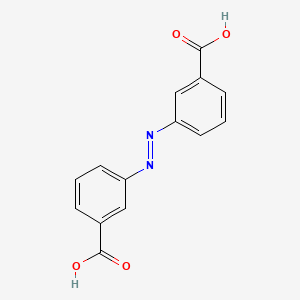

Structure

3D Structure

Propriétés

IUPAC Name |

3-[(3-carboxyphenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O4/c17-13(18)9-3-1-5-11(7-9)15-16-12-6-2-4-10(8-12)14(19)20/h1-8H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVIXYABUQQSRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=NC2=CC=CC(=C2)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342041 | |

| Record name | 3,3'-Azodibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-18-1 | |

| Record name | 3,3'-Azodibenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azobenzene-3,3'-dicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,3'-Azodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 3,3'-Azodibenzoic Acid, tailored for professionals in research and drug development. This document collates available data on its physicochemical properties, provides detailed experimental protocols for its synthesis, and explores its potential applications, particularly in the realm of drug delivery.

Core Chemical and Physical Properties

This compound is an organic compound featuring two benzoic acid moieties linked by an azo group (-N=N-). This structure imparts photoresponsive properties, making it a molecule of interest for various applications.

| Property | Value | Source(s) |

| Molecular Formula | C14H10N2O4 | |

| Molecular Weight | 270.24 g/mol | |

| CAS Number | 621-18-1 | |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 170-171 °C | |

| Boiling Point (Predicted) | 561.4 ± 35.0 °C | |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.54 ± 0.10 | |

| LogP (Predicted) | 3.49840 | |

| Water Solubility | Insoluble | |

| Solubility in Organic Solvents | Soluble in alcohol, ether, benzene, and glacial acetic acid. |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (7-9 ppm) corresponding to the protons on the two benzene rings. The acidic protons of the carboxylic acid groups would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which can be confirmed by D₂O exchange. The photoisomerization between the E and Z forms can be monitored by NMR, as the different spatial arrangements of the rings will result in distinct chemical shifts for the aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbons (~165-175 ppm) and the aromatic carbons (120-150 ppm). The carbon atoms directly attached to the azo group will have characteristic chemical shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid dimer (2500-3300 cm⁻¹). A sharp C=O stretching vibration will be present around 1700 cm⁻¹. The N=N stretching of the azo group is typically weak and appears in the 1400-1450 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be observed.

-

UV-Vis Spectroscopy: Azobenzene and its derivatives exhibit characteristic absorption bands. The high-intensity π-π* transition of the trans isomer is typically observed in the UV region (around 320 nm), while the lower intensity n-π* transition occurs in the visible region (around 440 nm). Upon irradiation with UV light, the molecule can isomerize to the cis form, leading to changes in the UV-Vis spectrum.

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.

Synthesis of this compound via Reduction of 3-Nitrobenzoic Acid

This method involves the reduction of the nitro groups of 3-nitrobenzoic acid to form the azo linkage.

Materials:

-

3-Nitrobenzoic acid

-

Sodium hydroxide (NaOH)

-

Zinc dust

-

Hydrochloric acid (HCl)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 3-nitrobenzoic acid in an aqueous solution of sodium hydroxide.

-

Slowly add zinc dust to the solution while stirring vigorously. The reaction is exothermic and should be cooled in an ice bath to maintain the temperature.

-

Continue stirring until the reaction mixture changes color, indicating the reduction of the nitro groups.

-

Filter the reaction mixture to remove excess zinc dust and other solid byproducts.

-

Acidify the filtrate with hydrochloric acid until a precipitate forms. This protonates the carboxylate groups and causes the this compound to precipitate.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol, to obtain purified this compound.

-

Dry the purified product under vacuum.

Synthesis of this compound via Diazotization of 3-Aminobenzoic Acid

This classic method involves the formation of a diazonium salt from 3-aminobenzoic acid, followed by a coupling reaction.

Materials:

-

3-Aminobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Ice

Procedure:

-

Diazotization: Dissolve 3-aminobenzoic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the 3-aminobenzoic acid solution. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt. Stir for 20-30 minutes.

-

Coupling: In a separate beaker, prepare a solution of 3-aminobenzoic acid in aqueous sodium hydroxide and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the alkaline solution of 3-aminobenzoic acid with constant stirring. A colored precipitate of this compound will form.

-

Allow the reaction to proceed for some time in the ice bath to ensure complete coupling.

-

Acidify the mixture with hydrochloric acid to precipitate the product fully.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the product by recrystallization from a suitable solvent.

-

Dry the purified this compound.

Mandatory Visualizations

Experimental Workflow: Synthesis via Diazotization

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Azobenzene-Based Prodrug Activation

A significant application of azobenzene derivatives in drug development is their use as prodrugs for colon-specific drug delivery. The azo bond is stable in the upper gastrointestinal tract but is cleaved by azoreductase enzymes produced by colonic microflora. This targeted activation is a key signaling event for drug release.

Caption: Activation pathway for an azobenzene-based prodrug.

Applications in Drug Development

The unique properties of this compound and related azobenzene compounds make them attractive for several applications in drug development:

-

Prodrugs for Colon-Specific Delivery: As illustrated in the diagram above, the azo bond can be used to link an active drug to a carrier molecule, creating a prodrug that remains intact until it reaches the colon. This is particularly useful for treating localized diseases of the colon, such as inflammatory bowel disease or colorectal cancer, as it minimizes systemic side effects.

-

Photo-controlled Drug Release: The ability of the azobenzene moiety to undergo reversible trans-cis isomerization upon light irradiation can be harnessed for spatiotemporal control of drug activity. A drug molecule can be attached to an azobenzene-containing carrier in a way that its activity is sterically hindered in one isomeric state and released in the other. This allows for "on-demand" drug activation at a specific site by applying light of the appropriate wavelength.

-

Biologically Active Scaffolds: The azobenzene scaffold itself has been shown to be a component of molecules with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Further derivatization of the carboxylic acid groups of this compound could lead to the development of novel therapeutic agents.

-

Linkers in Metal-Organic Frameworks (MOFs): The dicarboxylic acid functionality makes this compound a suitable linker for the construction of MOFs. These porous materials can be used as nanocarriers for drug delivery, with the potential for controlled release of the encapsulated therapeutic agent.

Safety and Handling

This compound is classified as a skin and eye irritant. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It should be stored at room temperature in a well-ventilated area. The product is chemically stable under standard ambient conditions.

This guide provides a foundational understanding of the chemical properties and potential applications of this compound. Further research into its specific biological interactions and the development of detailed analytical data will undoubtedly expand its utility in the fields of chemical research and drug development.

3,3'-Azodibenzoic Acid: A Technical Whitepaper

CAS Number: 621-18-1

Abstract: This document provides a comprehensive technical overview of 3,3'-Azodibenzoic Acid, a dicarboxylic acid derivative of azobenzene. It is intended for researchers, scientists, and professionals in drug development and materials science. This guide covers the physicochemical properties, synthesis methodologies, known biological activities, analytical techniques, and safety protocols associated with this compound. All quantitative data is presented in tabular format for clarity, and key processes are illustrated with diagrams generated using the DOT language.

Physicochemical Properties

This compound, also known as Azobenzene-3,3'-dicarboxylic Acid, is a solid organic compound characterized by the presence of an azo group (-N=N-) linking two benzoic acid moieties. Its structure imparts specific chemical and physical properties relevant to its application in chemical synthesis and materials science. The compound typically appears as a light yellow to brown powder or crystal.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| CAS Number | 621-18-1 | |

| Molecular Formula | C₁₄H₁₀N₂O₄ | |

| Molecular Weight | 270.24 g/mol | |

| Melting Point | 170-171 °C | |

| Boiling Point (Predicted) | 561.4 ± 35.0 °C at 760 mmHg | |

| Density (Predicted) | 1.35 ± 0.1 g/cm³ | |

| pKa (Predicted) | 3.54 ± 0.10 | |

| Appearance | Light yellow to Brown powder/crystal | |

| Storage Temperature | Room Temperature |

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various chemical routes, typically involving the oxidation or coupling of aniline derivatives. The selection of a specific pathway often depends on the desired yield, purity, and available starting materials.

Experimental Protocols

Method 1: Oxidation of meta-Aminobenzoic Acid

This method involves the oxidation of 3-aminobenzoic acid to form the azo linkage.

-

Reactants : meta-aminobenzoic acid, sodium perborate, sodium molybdate tetrahydrate.

-

Solvent : Acetic acid.

-

Procedure :

-

Dissolve meta-aminobenzoic acid in acetic acid.

-

Add sodium molybdate tetrahydrate as a catalyst.

-

Introduce sodium perborate to the mixture.

-

Maintain the reaction temperature at 50 °C for 1 hour.

-

The product, this compound, precipitates from the solution and can be collected via filtration.

-

-

Yield : This catalytic method has a reported yield of 84.0%.

Method 2: Reductive Coupling of 3-Nitrobenzoic Acid

This electrochemical approach involves the reduction of the nitro groups of 3-nitrobenzoic acid, which then couple to form the azo bond.

-

Reactants : 3-nitrobenzoic acid, sodium hydroxide.

-

Procedure :

-

Prepare a solution of 3-nitrobenzoic acid with sodium hydroxide.

-

Perform an electrolytic reduction at a platinum cathode.

-

The controlled reduction facilitates the formation of the azo compound.

-

Method 3: Photolysis of 3-Azidobenzoic Acid

This photochemical method utilizes light to induce the formation of the azo linkage from an azide precursor.

-

Reactant : 3-azidobenzoic acid.

-

Procedure :

-

The reaction is carried out under photolysis conditions.

-

The temperature is maintained between -196.15 °C and 19.85 °C for 48 hours.

-

-

Yield : This route has a high reported yield of 98.0%.

Synthesis Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Caption: Generalized workflow for synthesis and quality control.

Biological Activity and Mechanism of Action

Azo compounds as a class are known for a range of biological activities, which are primarily linked to the reductive cleavage of the azo bond by enzymes. This metabolic process, carried out by azoreductases found in liver and gut microflora, breaks the molecule into its constituent aromatic amines. These resulting amines can be more or less toxic than the parent azo compound.

While specific studies on the biological effects of this compound are not extensively detailed in the reviewed literature, the general activities attributed to azo dyes include:

-

Antimicrobial Activity : Some azo compounds have demonstrated efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungi like Candida albicans.

-

Anti-HIV Potential : Certain bisazo compounds have been reported to inhibit the membrane fusion mediated by the HIV envelope glycoprotein, preventing viral entry into cells.

-

Prodrug Applications : The specific cleavage of the azo bond in the colon makes azo compounds suitable candidates for colon-targeted drug delivery systems for conditions like colitis.

The biological activity of azo compounds is often attributed to their ability to interact with DNA and enzymes. However, the potential for reductive cleavage into potentially mutagenic or carcinogenic aromatic amines is a significant toxicological concern.

Visualizing the Metabolic Pathway

The following diagram illustrates the general metabolic pathway for azo compounds.

Caption: General metabolic activation of azo compounds.

Analytical and Quality Control

The identity, purity, and quality of this compound are typically assessed using standard analytical techniques in organic chemistry.

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary method for determining the purity of the compound. Suppliers often specify a purity of >95.0% as determined by HPLC.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the chemical structure of the molecule, ensuring it conforms to the expected arrangement of atoms and functional groups.

-

Neutralization Titration : This titration method can also be employed to assess the purity of the dicarboxylic acid by quantifying the acidic functional groups.

Analytical Workflow Visualization

This diagram outlines a typical analytical workflow for quality assurance.

Caption: Quality control workflow for this compound.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332 + P317: If skin irritation occurs, get medical help.

-

P362 + P364: Take off contaminated clothing and wash it before reuse.

-

It is recommended to handle this chemical in a well-ventilated area or under a chemical fume hood, avoiding dust formation. Standard personal protective equipment, including safety glasses and gloves, should be worn.

A Technical Overview of 3,3'-Azodibenzoic Acid: Physicochemical Properties

This document provides core physicochemical data for 3,3'-Azodibenzoic Acid, a chemical compound often utilized in research and development. The information is tailored for researchers, scientists, and professionals in drug development, focusing on fundamental molecular characteristics.

Core Molecular Data

The essential molecular identifiers for this compound are its chemical formula and molecular weight. These properties are fundamental for all stoichiometric calculations, formulation development, and analytical procedures. The compound is also known by its synonym, Azobenzene-3,3'-dicarboxylic acid.[1][2]

A summary of these key quantitative data points is presented below.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀N₂O₄[1][3] |

| Molecular Weight | 270.24 g/mol [1][2][3][4] |

| CAS Number | 621-18-1[1][4] |

Methodology for Property Determination

While this document does not detail a specific experimental synthesis of this compound, the determination of its molecular weight and formula relies on standard, universally accepted analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which also helps in confirming the elemental composition and thus the molecular formula.

-

Elemental Analysis: This method determines the percentage composition of individual elements (carbon, hydrogen, nitrogen, etc.) within the molecule. The resulting ratios are used to derive the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule, confirming the connectivity of atoms and the overall chemical structure, thereby verifying the molecular formula.

The logical workflow for identifying these core properties is illustrated in the diagram below.

References

A Technical Guide to the Purity Analysis of 3,3'-Azodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for assessing the purity of 3,3'-Azodibenzoic Acid, a key organic linker in the synthesis of Metal-Organic Frameworks (MOFs) and other advanced materials. Accurate determination of its purity is critical for ensuring the reproducibility of synthetic processes and the final properties of the resulting materials. This document details experimental protocols for the principal analytical techniques, presents quantitative data in a structured format, and illustrates the analytical workflow.

Introduction to Purity Analysis

The purity of this compound (C₁₄H₁₀N₂O₄, MW: 270.24 g/mol [1]) is typically stated by commercial suppliers as greater than 95%, as determined by High-Performance Liquid Chromatography (HPLC).[2][3] However, a comprehensive purity assessment requires a multi-faceted approach to identify and quantify potential impurities, including residual starting materials, synthesis by-products, and degradation products. This guide covers chromatographic, spectroscopic, and titrimetric methods to provide a robust framework for quality control.

Analytical Methodologies & Data Presentation

A comparative summary of the primary analytical techniques for the purity analysis of this compound is presented below.

| Technique | Principle | Information Obtained | Advantages | Limitations |

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary phase and a mobile phase. | Percentage purity, impurity profile, quantification of individual impurities. | High resolution, high sensitivity, quantitative accuracy, widely available.[4] | Requires a reference standard for absolute quantification of impurities, method development can be time-consuming. |

| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the number of atomic nuclei. | Absolute purity determination without a specific reference standard of the analyte.[5][6] | Primary analytical method, high precision, non-destructive, provides structural information.[7][8] | Lower sensitivity than HPLC, requires a high-field NMR spectrometer, potential for signal overlap. |

| Acid-Base Titration | Neutralization of the acidic carboxylic groups with a standardized basic solution. | Assay (total acid content), calculation of equivalent weight. | Simple, inexpensive, high precision for assay determination. | Non-specific; does not detect non-acidic impurities, provides limited information on the impurity profile.[9][10] |

| Thermal Analysis (TGA/DSC) | Measurement of changes in physical and chemical properties as a function of temperature. | Thermal stability, decomposition profile, presence of residual solvents or water.[11][12][13] | Provides information on thermal hazards and material stability. | Not a primary method for purity quantification, indirect assessment of certain impurities. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This protocol is a generalized reverse-phase HPLC method suitable for aromatic carboxylic acids.[4][14]

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Solutions:

-

Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in HPLC-grade water.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Diluent: 50:50 (v/v) mixture of water and acetonitrile.

-

Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in 100 mL of diluent to prepare a stock solution of 100 µg/mL.

-

Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution.

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 275 nm (or optimized based on the UV spectrum).

-

Injection Volume: 10 µL.

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |

Data Analysis: Calculate the percentage purity by the area normalization method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Quantitative NMR (qNMR)

This protocol provides general guidelines for determining absolute purity using ¹H qNMR.[15]

Objective: To determine the absolute purity of this compound using an internal standard.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

-

High-precision analytical balance.

Reagents and Solutions:

-

Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard (IS): Maleic acid or another suitable standard with high purity and non-overlapping signals.

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of this compound into an NMR tube.

-

Accurately weigh approximately 5-10 mg of the internal standard into the same NMR tube.

-

Add a known volume (e.g., 0.7 mL) of DMSO-d₆ to dissolve the sample and internal standard completely.

-

NMR Parameters (¹H Experiment):

-

Pulse Program: Standard single-pulse experiment (e.g., Bruker 'zg30').

-

Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).

-

Number of Scans (NS): 8 to 16 (or more to improve signal-to-noise).

-

Data Points: 64K.

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Integrate a well-resolved signal of the analyte (I_analyte) and a signal of the internal standard (I_IS).

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x P_IS

Where:

-

N = Number of protons for the integrated signal

-

MW = Molecular Weight

-

m = mass

-

P_IS = Purity of the Internal Standard

-

Acid-Base Titration

This protocol outlines the determination of the total acid content.[16]

Objective: To determine the assay of this compound by titration.

Instrumentation:

-

Analytical balance.

-

Burette (50 mL).

-

pH meter or colorimetric indicator.

Reagents and Solutions:

-

Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.

-

Solvent: A mixture of ethanol and water (e.g., 50:50 v/v) to aid solubility.

-

Indicator: Phenolphthalein solution.

-

Sample: Accurately weigh ~250 mg of this compound and dissolve in 100 mL of the solvent mixture. Gentle heating may be required.

Procedure:

-

Add 2-3 drops of phenolphthalein indicator to the dissolved sample solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed (the endpoint).

-

Record the volume of NaOH used.

-

Perform a blank titration with the solvent mixture and subtract this volume from the sample titration volume.

Data Analysis: Calculate the percentage assay using the following formula:

Assay (%) = (V_NaOH x M_NaOH x MW_analyte x 100) / (2 x m_sample)

Where:

-

V_NaOH = Volume of NaOH used (L)

-

M_NaOH = Molarity of NaOH (mol/L)

-

MW_analyte = Molecular weight of this compound (270.24 g/mol )

-

m_sample = mass of the sample (g)

-

The factor of 2 accounts for the dicarboxylic nature of the acid.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for a comprehensive purity analysis of this compound.

Caption: Workflow for the comprehensive purity analysis of this compound.

Potential Impurities

Knowledge of the synthetic route is crucial for identifying potential impurities. Common synthetic pathways for this compound may involve the oxidation of 3-aminobenzoic acid or the reduction of 3-nitrobenzoic acid.[17]

| Impurity Type | Potential Compounds | Origin |

| Starting Materials | 3-Nitrobenzoic acid, 3-Aminobenzoic acid | Incomplete reaction |

| Intermediates | 3,3'-Azoxybis(benzoic acid) | Incomplete reduction of the nitro group |

| Isomers | 2,3'- or 4,3'-Azodibenzoic Acid | Impurities in starting materials or side reactions |

| Degradation Products | Cleavage products (e.g., benzoic acid derivatives) | Thermal or photo-degradation[12][18] |

This guide provides a foundational framework for the purity analysis of this compound. For GMP or regulatory filings, all analytical methods must be fully validated according to ICH guidelines to ensure they are accurate, precise, specific, and robust for their intended purpose.

References

- 1. Azobenzene-3,3'-dicarboxylic Acid | C14H10N2O4 | CID 578067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azobenzene-3,3'-dicarboxylic Acid | 621-18-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. calpaclab.com [calpaclab.com]

- 4. benchchem.com [benchchem.com]

- 5. m.youtube.com [m.youtube.com]

- 6. emerypharma.com [emerypharma.com]

- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 8. rssl.com [rssl.com]

- 9. Acids and bases: Titration of acids and bases | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 10. resources.saylor.org [resources.saylor.org]

- 11. scielo.br [scielo.br]

- 12. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]

- 13. researchgate.net [researchgate.net]

- 14. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]

- 15. pubsapp.acs.org [pubsapp.acs.org]

- 16. web.mnstate.edu [web.mnstate.edu]

- 17. lookchem.com [lookchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of Azodibenzoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azodibenzoic acids, a class of aromatic compounds characterized by two benzoic acid moieties linked by an azo bridge (-N=N-), represent a fascinating chapter in the history of organic chemistry. Their discovery is intrinsically linked to the pioneering work on diazo compounds by Peter Griess in the mid-19th century, a breakthrough that laid the foundation for the synthetic dye industry and continues to influence modern chemical synthesis. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key properties of the three primary isomers of azodibenzoic acid: 2,2'-, 3,3'-, and 4,4'-azodibenzoic acid. Detailed experimental protocols from historical literature are presented, alongside a summary of their physicochemical properties and visualizations of key synthetic pathways.

The Dawn of Azo Chemistry: The Griess Diazotization Reaction

The story of azodibenzoic acids begins with the seminal discovery of the diazotization reaction by the German chemist Johann Peter Griess in 1858. While working at the University of Marburg, Griess found that treating an aromatic amine with nitrous acid at low temperatures resulted in the formation of a highly reactive diazonium salt. This discovery was monumental, as it provided a versatile intermediate for the synthesis of a vast array of new organic compounds, most notably the azo dyes.

The fundamental transformation of the Griess diazotization reaction can be represented as follows:

Caption: The Griess diazotization reaction.

This pivotal reaction paved the way for the synthesis of countless azo compounds, including the azodibenzoic acids, by coupling the newly formed diazonium salts with various aromatic compounds.

The Discovery and Synthesis of Azodibenzoic Acid Isomers

While Peter Griess laid the theoretical groundwork, the actual synthesis of the specific isomers of azodibenzoic acid was accomplished by subsequent generations of chemists. Early methods for their preparation primarily relied on two key strategies: the reduction of the corresponding nitrobenzoic acids and the diazotization of aminobenzoic acids followed by coupling reactions.

4,4'-Azodibenzoic Acid

The para-isomer, 4,4'-azodibenzoic acid, is arguably the most studied of the three. Its synthesis was a logical extension of the burgeoning field of azo chemistry.

Historical Synthesis: Reduction of 4-Nitrobenzoic Acid

One of the earliest and most common methods for the preparation of 4,4'-azodibenzoic acid was the reduction of 4-nitrobenzoic acid. Various reducing agents were employed by 19th and early 20th-century chemists to achieve this transformation. The general scheme for this reaction is as follows:

Caption: General scheme for the synthesis of 4,4'-azodibenzoic acid via reduction.

Detailed Historical Experimental Protocol (Based on the reduction of p-Nitrobenzoic Acid):

A common historical method involved the use of a reducing agent in an alkaline medium. The following protocol is a representative example based on established procedures from the late 19th and early 20th centuries:

-

Materials: p-Nitrobenzoic acid, sodium hydroxide, a reducing agent (e.g., zinc dust or glucose), hydrochloric acid, water, ethanol.

-

Procedure:

-

A solution of sodium hydroxide in water was prepared in a round-bottom flask.

-

p-Nitrobenzoic acid was added to the alkaline solution and dissolved with stirring.

-

The reducing agent was then added portion-wise to the stirred solution. The reaction is often exothermic and may require cooling to maintain a moderate temperature.

-

The reaction mixture was stirred for several hours until the reaction was deemed complete, often indicated by a color change.

-

The mixture was then filtered to remove any insoluble byproducts.

-

The filtrate was acidified with hydrochloric acid, leading to the precipitation of the crude 4,4'-azodibenzoic acid.

-

The precipitate was collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as aqueous ethanol, to yield the purified product.

-

3,3'-Azodibenzoic Acid

The meta-isomer, this compound, was also synthesized in the late 19th century, following similar synthetic strategies to its para-counterpart.

Historical Synthesis: Diazotization of 3-Aminobenzoic Acid

An alternative and widely used method for the synthesis of symmetrical azo compounds like this compound involves the diazotization of the corresponding aminobenzoic acid, followed by a coupling reaction which, in this case, is often a self-coupling or a coupling with a suitable partner that is subsequently removed or transformed.

Caption: General pathway for the synthesis of this compound via diazotization.

Detailed Historical Experimental Protocol (Based on the diazotization of m-Aminobenzoic Acid):

-

Materials: m-Aminobenzoic acid, sodium nitrite, hydrochloric acid, sodium hydroxide, water.

-

Procedure:

-

m-Aminobenzoic acid was dissolved in dilute hydrochloric acid and the solution was cooled to 0-5 °C in an ice bath.

-

A cold aqueous solution of sodium nitrite was added dropwise to the stirred solution of the aminobenzoic acid hydrochloride, maintaining the temperature below 5 °C. The formation of the diazonium salt was monitored.

-

The resulting diazonium salt solution was then carefully treated to induce coupling. This could be achieved by adjusting the pH or by the addition of a catalyst, leading to the formation of the azo compound.

-

The precipitated this compound was collected by filtration.

-

Purification was typically carried out by dissolving the crude product in a dilute sodium hydroxide solution, filtering, and then re-precipitating the acid by the addition of hydrochloric acid. Further purification could be achieved by recrystallization.

-

2,2'-Azodibenzoic Acid

The ortho-isomer, 2,2'-azodibenzoic acid, presents unique synthetic challenges due to steric hindrance around the azo linkage. Its synthesis was also explored by early organic chemists.

Historical Synthesis:

The synthesis of 2,2'-azodibenzoic acid historically also followed the two main routes: the reduction of 2-nitrobenzoic acid and the diazotization of 2-aminobenzoic acid (anthranilic acid). The reduction method often proved more efficient for this isomer.

Quantitative Data of Azodibenzoic Acid Isomers

The following table summarizes key physicochemical properties of the three isomers of azodibenzoic acid, compiled from various sources.

| Property | 2,2'-Azodibenzoic Acid | This compound | 4,4'-Azodibenzoic Acid |

| CAS Number | 635-54-1 | 621-18-1 | 586-91-4 |

| Molecular Formula | C₁₄H₁₀N₂O₄ | C₁₄H₁₀N₂O₄ | C₁₄H₁₀N₂O₄ |

| Molecular Weight ( g/mol ) | 270.24 | 270.24 | 270.24 |

| Melting Point (°C) | ~240 (decomposes) | 170-171 | >300 |

| Appearance | Orange-red crystals | Yellow-orange powder | Orange powder |

| Solubility | Sparingly soluble in water, soluble in ethanol and acetic acid | Slightly soluble in water, soluble in ethanol | Insoluble in water, soluble in alkaline solutions |

Spectroscopic Characterization

Modern analytical techniques provide detailed structural information about the azodibenzoic acid isomers.

-

¹H NMR Spectroscopy: The proton NMR spectra of the azodibenzoic acids show characteristic signals for the aromatic protons. The chemical shifts and coupling constants are influenced by the position of the carboxylic acid and azo groups on the benzene rings. For example, in the ¹H NMR spectrum of 4,4'-azodibenzoic acid in DMSO-d₆, two doublets are typically observed in the aromatic region, corresponding to the protons ortho and meta to the azo group.

-

Infrared (IR) Spectroscopy: The IR spectra of all three isomers exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the N=N stretching of the azo group (typically in the 1400-1500 cm⁻¹ region).

-

UV-Vis Spectroscopy: Azodibenzoic acids display characteristic absorption bands in the ultraviolet and visible regions. The strong π → π* transition of the azobenzene chromophore is typically observed in the UV region, while the weaker n → π* transition appears at longer wavelengths in the visible region, contributing to their color. The exact position of these absorption maxima varies depending on the isomer and the solvent.

Conclusion

The discovery and historical synthesis of azodibenzoic acids are a direct consequence of Peter Griess's groundbreaking work on the diazotization reaction. The subsequent development of synthetic routes, primarily through the reduction of nitrobenzoic acids and the diazotization of aminobenzoic acids, by chemists of the late 19th and early 20th centuries, made these compounds accessible for further study. This in-depth technical guide has provided a historical context, detailed early experimental protocols, and summarized the key quantitative and spectroscopic data for the 2,2'-, 3,3'-, and 4,4'-isomers of azodibenzoic acid. This foundational knowledge is crucial for contemporary researchers, scientists, and drug development professionals who continue to explore the applications of these versatile molecules in areas ranging from materials science to medicinal chemistry.

A Technical Guide to the Nomenclature of 3,3'-Azodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synonyms, identifiers, and nomenclature associated with the chemical compound 3,3'-Azodibenzoic Acid. Accurate and consistent terminology is critical in research, development, and regulatory contexts to ensure clarity and avoid ambiguity.

Chemical Identity and Synonyms

This compound is a dicarboxylic acid derivative of azobenzene. It is characterized by two benzoic acid moieties linked by an azo group (-N=N-) at the 3 and 3' positions of the benzene rings. Over time and across different suppliers and databases, it has been assigned various names and identifiers.

A structured summary of these identifiers is presented below for clear comparison.

Data Presentation: Synonyms and Identifiers

| Identifier Type | Value |

| Primary Name | This compound[1][2] |

| Systematic (IUPAC) Name | 3-[(3-carboxyphenyl)diazenyl]benzoic acid[1][2][3] |

| Alternative Names | Azobenzene-3,3'-dicarboxylic Acid[1] |

| 3,3'-(Diazene-1,2-diyl)dibenzoic acid[2] | |

| Benzoic acid, 3,3'-(1,2-diazenediyl)bis-[2] | |

| CAS Registry Number | 621-18-1[1][2][3] |

| PubChem Compound ID (CID) | 578067[1][3] |

| EC Number | 677-087-2[1] |

| MDL Number | MFCD03844759[3][4] |

| InChI Key | QBVIXYABUQQSRY-UHFFFAOYSA-N[1][3] |

| Molecular Formula | C14H10N2O4[1][3] |

| Molecular Weight | 270.24 g/mol [1] |

Experimental Protocols

The identification and confirmation of this compound and its synonyms typically rely on standard analytical chemistry techniques. While this guide focuses on nomenclature, a brief overview of relevant experimental protocols is provided for context.

General Methodologies for Structural Confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule, ensuring the substitution pattern on the aromatic rings and the presence of the carboxylic acid groups.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A common method involves using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an acid additive like formic acid or trifluoroacetic acid) under gradient elution, with detection by UV-vis spectrophotometry.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio of the molecule, confirming its molecular weight. Techniques like Electrospray Ionization (ESI) are commonly employed.

-

Neutralization Titration: This classical method can be used to determine the purity of the acid by titrating a known mass of the sample with a standardized solution of a strong base, such as sodium hydroxide.

Note: Detailed, step-by-step experimental protocols for the synthesis or specific analysis of this compound are beyond the scope of this nomenclatural guide but can be found in dedicated chemical synthesis and analysis literature.

Visualization of Nomenclature Relationships

To illustrate the relationship between the primary name and its various synonyms and identifiers, the following diagram is provided. This logical map helps to visualize how different terms relate to the core chemical structure.

Caption: Logical relationship of this compound nomenclature.

References

- 1. Azobenzene-3,3'-dicarboxylic Acid | C14H10N2O4 | CID 578067 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 621-18-1 [amp.chemicalbook.com]

- 3. Azobenzene-3,3'-dicarboxylic Acid 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. Azobenzene-3,3'-dicarboxylic Acid | 621-18-1 | TCI Deutschland GmbH [tcichemicals.com]

Methodological & Application

Application Notes and Protocols: 3,3'-Azodibenzoic Acid in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While the field of metal-organic frameworks (MOFs) utilizing azobenzene-containing ligands is well-established, specific literature detailing the synthesis and application of MOFs using 3,3'-Azodibenzoic Acid as the primary linker is limited. The following application notes and protocols are based on established principles for analogous azobenzene-based MOFs and provide a robust framework for the synthesis, characterization, and application of MOFs derived from this compound.

Introduction to this compound as a MOF Ligand

This compound is a bifunctional organic linker possessing two carboxylic acid groups for coordination with metal ions and a central photoresponsive azobenzene unit. This unique combination makes it an attractive candidate for the development of "smart" MOFs with potential applications in controlled drug delivery, catalysis, and sensing. The azobenzene group can undergo reversible trans-cis isomerization upon irradiation with UV-Vis light, which can induce structural changes in the MOF, leading to guest uptake or release.

Synthesis of MOFs using this compound

The synthesis of MOFs with this compound can be approached using common solvothermal and hydrothermal methods. The choice of metal ion, solvent, temperature, and reaction time will significantly influence the resulting MOF's topology and properties.

Generalized Synthesis Protocol

A typical solvothermal synthesis procedure is outlined below. Optimization of the molar ratios of reactants, solvent system, temperature, and reaction time is crucial for obtaining crystalline material.

Materials:

-

This compound

-

Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Zirconium(IV) chloride)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol)

-

Modulator (optional, e.g., Acetic acid, Benzoic acid)

Procedure:

-

In a glass vial, dissolve this compound in the chosen solvent or a mixture of solvents.

-

In a separate vial, dissolve the metal salt in the solvent.

-

Combine the two solutions in a Teflon-lined autoclave.

-

If a modulator is used, add it to the reaction mixture.

-

Seal the autoclave and place it in a programmable oven.

-

Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) for a designated period (12 to 72 hours).

-

After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

-

Collect the resulting crystals by filtration or decantation.

-

Wash the crystals with fresh solvent to remove any unreacted starting materials.

-

Activate the MOF by solvent exchange and/or heating under vacuum to remove guest solvent molecules from the pores.

Diagram: General Solvothermal Synthesis Workflow for this compound MOFs

Caption: A generalized workflow for the solvothermal synthesis of MOFs.

Characterization of this compound MOFs

Thorough characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.

| Technique | Purpose |

| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized material. |

| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure and connectivity of the MOF. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and determine the temperature at which it decomposes. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers and the presence of the azobenzene linker. |

| Gas Adsorption (e.g., N₂ at 77 K) | To determine the surface area (BET), pore volume, and pore size distribution of the activated MOF. |

| UV-Vis Spectroscopy | To study the photoresponsive behavior of the azobenzene units within the MOF structure. |

Applications in Drug Development

The porous nature and stimuli-responsive properties of MOFs based on this compound make them promising candidates for advanced drug delivery systems.

Light-Triggered Drug Release

The trans-cis isomerization of the azobenzene linker upon light irradiation can be harnessed to trigger the release of encapsulated drug molecules. The trans isomer is generally planar and more stable, while the cis isomer is bent. This change in linker geometry can lead to a "breathing" effect in the MOF structure, altering the pore dimensions and facilitating the release of guest molecules.

Diagram: Proposed Mechanism for Light-Triggered Drug Release

Caption: Photo-isomerization of azobenzene linkers for controlled drug release.

Protocol for Drug Loading and Release Studies

Drug Loading:

-

Activate the synthesized MOF to ensure the pores are empty.

-

Prepare a concentrated solution of the desired drug in a suitable solvent.

-

Immerse a known amount of the activated MOF in the drug solution.

-

Stir the suspension at room temperature for a specified period (e.g., 24-48 hours) to allow for diffusion of the drug into the MOF pores.

-

Collect the drug-loaded MOF by centrifugation or filtration.

-

Wash the loaded MOF with fresh solvent to remove any drug adsorbed on the external surface.

-

Quantify the amount of loaded drug by analyzing the supernatant using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Drug Release:

-

Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at a specific pH).

-

Maintain the suspension at a constant temperature (e.g., 37 °C).

-

To trigger release, irradiate the suspension with UV light at a specific wavelength (e.g., ~365 nm).

-

At predetermined time intervals, take aliquots of the release medium.

-

Quantify the amount of released drug in the aliquots using UV-Vis spectroscopy or HPLC.

-

To study the reversibility, irradiate the suspension with visible light (e.g., >400 nm) and monitor for any changes in the release profile.

Hypothetical Quantitative Data for Drug Delivery

The following table presents hypothetical data for a MOF synthesized from this compound, demonstrating its potential for drug delivery.

| Drug | Metal Node | Surface Area (m²/g) | Pore Volume (cm³/g) | Drug Loading Capacity (wt%) | Release Conditions | % Release after 24h (with UV) | % Release after 24h (without UV) |

| Doxorubicin | Zn(II) | 850 | 0.45 | 15 | PBS (pH 7.4), 37 °C | 75 | 10 |

| Ibuprofen | Cu(II) | 620 | 0.38 | 22 | PBS (pH 7.4), 37 °C | 82 | 15 |

| 5-Fluorouracil | Zr(IV) | 1100 | 0.62 | 18 | PBS (pH 7.4), 37 °C | 68 | 8 |

Catalytic Applications

MOFs can serve as heterogeneous catalysts due to their high surface area and the presence of catalytically active metal sites. The azobenzene linker can also influence the catalytic activity by modulating the electronic properties of the metal centers or by acting as an antenna to absorb light for photocatalysis.

Protocol for a Heterogeneous Catalysis Experiment (e.g., Knoevenagel Condensation)

-

Activate the MOF catalyst.

-

In a round-bottom flask, combine the substrates (e.g., benzaldehyde and malononitrile) and a solvent (e.g., ethanol).

-

Add a catalytic amount of the MOF.

-

Stir the reaction mixture at a specific temperature (e.g., 60 °C).

-

Monitor the progress of the reaction by taking small aliquots at different time intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the MOF catalyst by filtration or centrifugation.

-

Analyze the product yield and purity.

-

The recovered MOF can be washed, dried, and reused to test for its recyclability.

Hypothetical Quantitative Data for Catalysis

| Reaction | Metal Node | Temperature (°C) | Reaction Time (h) | Yield (%) | Recyclability (after 3 cycles) |

| Knoevenagel Condensation | Zn(II) | 60 | 4 | 95 | 92% yield |

| Aldol Condensation | Cu(II) | 80 | 8 | 88 | 85% yield |

| Friedel-Crafts Alkylation | Zr(IV) | 100 | 12 | 78 | 75% yield |

Sensing Applications

Luminescent MOFs (LMOFs) can be designed for the sensitive and selective detection of various analytes. The fluorescence of the MOF can be quenched or enhanced upon interaction with a specific molecule or ion.

Protocol for Luminescence-Based Sensing

-

Disperse a small amount of the activated MOF in a suitable solvent to form a stable suspension.

-

Record the baseline fluorescence emission spectrum of the MOF suspension.

-

Add small aliquots of the analyte solution to the MOF suspension.

-

After each addition, allow the mixture to equilibrate and then record the fluorescence emission spectrum.

-

Plot the change in fluorescence intensity against the analyte concentration to determine the sensitivity and detection limit.

Hypothetical Quantitative Data for Sensing

| Analyte | Metal Node | Solvent | Detection Mechanism | Detection Limit (μM) |

| Nitroaromatics | Zn(II) | Ethanol | Fluorescence Quenching | 5 |

| Fe³⁺ ions | Cu(II) | Water | Fluorescence Quenching | 10 |

| Aniline | Zr(IV) | DMF | Fluorescence Enhancement | 2 |

Conclusion

MOFs constructed from this compound hold significant promise for the development of advanced materials for drug delivery, catalysis, and sensing. The protocols and data presented here, while based on analogous systems, provide a comprehensive guide for researchers to explore the potential of this specific ligand in the design of functional MOFs. Further research is warranted to synthesize and characterize MOFs from this compound and to experimentally validate their performance in these applications.

Application Notes and Protocols for Metal-Organic Framework Synthesis Using 3,3'-Azodibenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of metal-organic frameworks (MOFs) utilizing 3,3'-Azodibenzoic Acid as the primary organic linker. The information is targeted towards researchers in materials science, chemistry, and drug development who are interested in the design and application of novel porous materials. While specific experimental data for a MOF constructed solely from this compound is not extensively reported in publicly available literature, this document provides detailed, representative protocols and expected material characteristics based on the synthesis and properties of structurally similar azobenzene-containing MOFs.

Introduction to this compound in MOF Synthesis

This compound is a bifunctional organic linker possessing two carboxylic acid groups positioned at the meta-positions of an azobenzene core. The azobenzene unit introduces photoresponsive properties to the resulting MOF, as it can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. This photo-switchable characteristic makes MOFs derived from this linker promising candidates for applications in controlled guest release, sensing, and smart materials. The carboxylate groups provide the necessary coordination sites for linking with metal ions or clusters to form the porous framework.

Potential Applications in Drug Delivery

The unique properties of MOFs synthesized with this compound, particularly their porosity and photoresponsiveness, make them highly attractive for advanced drug delivery systems.

-

High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of significant quantities of therapeutic agents within their cavities.

-

Controlled Release: The release of encapsulated drugs can be triggered and controlled by external stimuli. In the case of azobenzene-containing MOFs, UV-Vis light can be used to induce conformational changes in the linker, altering the pore environment and facilitating the release of the drug cargo on demand.

-

Biocompatibility: Zinc-based MOFs, in particular, are often explored for biomedical applications due to the low toxicity of zinc ions.[1][2]

-

Targeted Delivery: The surface of the MOF particles can be functionalized with targeting moieties to direct the drug carrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects.

Experimental Protocols

The following are detailed, representative protocols for the solvothermal synthesis of a hypothetical zinc-based MOF using this compound, hereafter referred to as [Zn(3,3'-AzoDBA)]. These protocols are derived from established methods for synthesizing MOFs with similar azobenzene-dicarboxylate linkers.

Protocol 1: Solvothermal Synthesis of [Zn(3,3'-AzoDBA)]

This protocol describes a standard solvothermal method for the synthesis of a zinc-based MOF.

Materials:

-

This compound (H₂-3,3'-AzoDBA)

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Chloroform

Procedure:

-

In a 20 mL scintillation vial, dissolve 27.0 mg (0.1 mmol) of this compound in 10 mL of DMF.

-

In a separate vial, dissolve 29.7 mg (0.1 mmol) of Zinc Nitrate Hexahydrate in 5 mL of DMF.

-

Combine the two solutions in the vial containing the linker.

-

Add 1 mL of ethanol to the mixture.

-

Cap the vial tightly and place it in a preheated oven at 100 °C for 24 hours.

-

After 24 hours, remove the vial from the oven and allow it to cool to room temperature.

-

Collect the resulting crystalline product by filtration.

-

Wash the crystals with fresh DMF (3 x 10 mL) and then with chloroform (3 x 10 mL).

-

Dry the product under vacuum at 80 °C for 12 hours.

Protocol 2: Drug Loading into [Zn(3,3'-AzoDBA)] (Hypothetical)

This protocol outlines a general procedure for loading a model drug, such as Doxorubicin, into the synthesized MOF.[1]

Materials:

-

Activated [Zn(3,3'-AzoDBA)]

-

Doxorubicin Hydrochloride (DOX)

-

Phosphate-Buffered Saline (PBS, pH 7.4)

Procedure:

-

Suspend 50 mg of activated [Zn(3,3'-AzoDBA)] in 10 mL of a 1 mg/mL solution of Doxorubicin in PBS (pH 7.4).

-

Stir the suspension at room temperature in the dark for 24 hours to allow for drug encapsulation.

-

Centrifuge the mixture to pellet the drug-loaded MOF.

-

Wash the pellet with fresh PBS (3 x 10 mL) to remove any surface-adsorbed drug.

-

Dry the drug-loaded MOF ([DOX@Zn(3,3'-AzoDBA)]) under vacuum at room temperature.

-

The amount of loaded drug can be quantified by measuring the absorbance of the supernatant using UV-Vis spectroscopy at the characteristic wavelength of Doxorubicin (around 480 nm).

Data Presentation

The following tables summarize the expected characteristics of a MOF synthesized from this compound, based on data from analogous azobenzene-containing and zinc-based MOFs.

Table 1: Expected Physicochemical Properties of [Zn(3,3'-AzoDBA)]

| Property | Expected Value/Characteristic | Reference Source Analogy |

| Crystal System | Monoclinic or Orthorhombic | [2] |

| Porosity | Microporous with potential for mesoporosity | General MOF knowledge |

| Thermal Stability | Stable up to ~300-350 °C under inert atmosphere | [1] |

| Photoresponsive Behavior | Reversible trans-cis isomerization upon UV/Vis irradiation | General azobenzene MOFs |

Table 2: Hypothetical Drug Loading and Release Parameters for [DOX@Zn(3,3'-AzoDBA)]

| Parameter | Expected Value/Characteristic | Reference Source Analogy |

| Drug Loading Capacity | 10 - 35 wt% | [1] |

| Release Trigger | pH change (e.g., acidic environment of tumor) and/or UV irradiation | [1][3] |

| Release Profile | Sustained release over several hours to days | [1] |

Mandatory Visualizations

Caption: Workflow for the solvothermal synthesis of a zinc-based MOF with this compound.

Caption: Conceptual pathway for drug delivery using a photoresponsive azobenzene-containing MOF.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanized azobenzene-functionalized zirconium metal-organic framework for on-command cargo release - PubMed [pubmed.ncbi.nlm.nih.gov]

Applications of 3,3'-Azodibenzoic Acid in Catalysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Azodibenzoic acid is a versatile organic compound that has garnered significant interest in the field of catalysis. Its rigid, linear structure, coupled with the presence of two carboxylic acid functionalities and a photoresponsive azobenzene core, makes it an excellent building block for the construction of advanced catalytic materials. This document provides detailed application notes and protocols for the use of this compound in various catalytic applications, with a focus on its role as a photoswitchable organocatalyst and as a linker in the synthesis of metal-organic frameworks (MOFs) for heterogeneous catalysis.

Photoswitchable Organocatalysis: A Glycosidase Mimic

This compound can function as a light-responsive organocatalyst, mimicking the activity of glycosidase enzymes. This functionality stems from the photoisomerization of the azobenzene group, which alters the spatial arrangement and pKa values of the two carboxylic acid groups. The cis (Z) isomer, formed upon UV irradiation, can adopt a conformation where one carboxylic acid group acts as a general acid and the other as a general base, facilitating the hydrolysis of glycosidic bonds.

Logical Workflow for Photoswitchable Catalysis

Application Notes and Protocols for 3,3'-Azodibenzoic Acid in Coordination Polymer Assembly

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Azodibenzoic acid, a versatile dicarboxylic acid ligand, has emerged as a significant building block in the field of coordination chemistry. Its rigid, linear structure, coupled with the photo- and redox-active azobenzene core, allows for the construction of a diverse array of coordination polymers with fascinating topologies and functionalities. The nitrogen-nitrogen double bond in the azobenzene moiety can undergo reversible trans-cis isomerization upon light irradiation, and it can be cleaved under reductive conditions, making it a "smart" component for stimuli-responsive materials. This unique characteristic, combined with the coordinating carboxylate groups, enables the design of materials with potential applications in photocatalysis, luminescence sensing, and controlled drug delivery.

These application notes provide an overview of the use of this compound in the assembly of coordination polymers, with detailed protocols for their synthesis and characterization, and a focus on their potential applications in research and drug development.

Application Note 1: Photocatalytic Degradation of Organic Pollutants

Coordination polymers based on this compound have demonstrated significant potential as photocatalysts for the degradation of organic dyes in wastewater. The extended π-conjugation of the azobenzene ligand facilitates light absorption, and the metal-organic framework structure provides a high surface area for catalytic reactions. A notable example is a zinc-based coordination polymer that effectively degrades organic pollutants under UV irradiation.

Data Presentation

| Compound/Catalyst | Analyte | Irradiation Time (min) | Degradation Efficiency (%) | Reference |

| {[Zn₂(C₁₄H₈N₂O₄)₂(H₂O)₂]·(DMF)₂}n | Rhodamine B | 180 | ~65 | [Ghosh et al., 2013] |

| "" | Methylene Blue | 180 | ~55 | [Ghosh et al., 2013] |

| "" | Methyl Orange | 180 | ~40 | [Ghosh et al., 2013] |

Experimental Protocols

Protocol 1.1: Solvothermal Synthesis of a Zinc-3,3'-Azodibenzoate Coordination Polymer

This protocol is adapted from the synthesis of a 1D coordination polymer with a zinc paddle-wheel motif reported by Ghosh et al., 2013.

Materials:

-

This compound (H₂ADA)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Teflon-lined stainless-steel autoclave (23 mL)

Procedure:

-

In a 23 mL Teflon-lined stainless-steel autoclave, dissolve 0.1 mmol of this compound and 0.1 mmol of zinc nitrate hexahydrate in a mixture of 8 mL of DMF and 2 mL of ethanol.

-

Seal the autoclave and heat it to 120 °C in a programmable oven for 48 hours.

-

After 48 hours, cool the autoclave to room temperature at a rate of 5 °C/h.

-

Collect the resulting orange, block-shaped crystals by filtration.

-

Wash the crystals with fresh DMF and then with ethanol.

-

Dry the crystals in air.

Protocol 1.2: Photocatalytic Degradation of Rhodamine B

Materials:

-

Synthesized Zinc-3,3'-Azodibenzoate coordination polymer (catalyst)

-

Rhodamine B (RhB) dye

-

Deionized water

-

High-pressure mercury lamp (125 W) as a UV light source

-

Quartz reactor

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a 10⁻⁵ M aqueous solution of Rhodamine B.

-

Suspend 50 mg of the zinc-3,3'-azodibenzoate coordination polymer in 50 mL of the RhB solution in a quartz reactor.

-

Stir the suspension in the dark for 30 minutes to establish adsorption-desorption equilibrium.

-

Irradiate the suspension with a 125 W high-pressure mercury lamp, with continuous stirring.

-

At regular time intervals (e.g., every 30 minutes), withdraw 3 mL aliquots of the suspension.

-

Centrifuge the aliquots to remove the catalyst particles.

-

Measure the absorbance of the supernatant at the characteristic absorption maximum of RhB (λmax ≈ 554 nm) using a UV-Vis spectrophotometer.

-

Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Visualization

Caption: Workflow for the synthesis and photocatalytic application of a zinc-3,3'-azodibenzoate coordination polymer.

Application Note 2: Potential for Luminescence-Based Sensing

Coordination polymers incorporating aromatic ligands often exhibit interesting photoluminescent properties. While specific luminescence data for this compound-based coordination polymers are not extensively reported, related structures suggest potential applications in chemical sensing. The introduction of co-ligands, such as 1,10-phenanthroline, can enhance the luminescent properties of the resulting framework. The luminescence of such materials can be quenched or enhanced in the presence of specific analytes, forming the basis for a sensor.

Data Presentation (Hypothetical Data Based on Similar Systems)

| Compound/Sensor | Analyte | Detection Limit (μM) | Quenching/Enhancement | Reference (for similar systems) |

| [Zn(ADA)(Phen)]n | Fe³⁺ | 5 | Quenching | [Al-Hada et al., 2023] |

| "" | Cr₂O₇²⁻ | 10 | Quenching | [Al-Hada et al., 2023] |

| "" | Acetone | 50 | Enhancement | [General MOF literature] |

Note: ADA in the table refers to 4,4'-azodibenzoic acid, a positional isomer. The data is presented to illustrate the potential application.

Experimental Protocols

Protocol 2.1: Synthesis of a Luminescent Zinc-3,3'-Azodibenzoate-Phenanthroline Coordination Polymer

This protocol is adapted from the synthesis of a related azodibenzoic acid coordination polymer.

Materials:

-

This compound (H₂ADA)

-

1,10-Phenanthroline (Phen)

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Deionized water

-

Teflon-lined autoclave (25 mL)

Procedure:

-

Prepare a mixed solvent of DMF, methanol, and deionized water in a 1:1:1 volume ratio.

-

In a 25 mL Teflon-lined autoclave, dissolve 0.1 mmol of this compound, 0.1 mmol of 1,10-phenanthroline, and 0.1 mmol of zinc nitrate hexahydrate in 9 mL of the mixed solvent.

-

Stir the mixture at room temperature for 30 minutes.

-

Seal the autoclave and heat it to 120 °C for 72 hours.

-

After cooling to room temperature, collect the crystals by filtration.

-

Wash the crystals with DMF and air dry.

Protocol 2.2: Luminescence Sensing of Metal Ions

Materials:

-

Synthesized luminescent coordination polymer

-

Aqueous solutions of various metal salts (e.g., FeCl₃, K₂Cr₂O₇) of known concentrations

-

Deionized water

-

Fluorometer

Procedure:

-

Disperse a small amount of the finely ground coordination polymer in deionized water to create a stable suspension.

-

Record the fluorescence emission spectrum of the suspension.

-

Titrate the suspension with small aliquots of the metal ion solutions.

-

After each addition, record the fluorescence emission spectrum.

-

Monitor the changes in fluorescence intensity at the emission maximum.

-

Plot the fluorescence intensity versus the concentration of the added metal ion to determine the quenching or enhancement effect and the detection limit.

Visualization

Caption: Logical relationship in luminescence-based sensing using a coordination polymer.

Application Note 3: Potential for Stimuli-Responsive Drug Delivery

The azobenzene moiety in this compound provides a unique opportunity for designing "smart" drug delivery systems. The reversible trans-cis isomerization of the azobenzene unit upon irradiation with UV-Vis light can induce conformational changes in the coordination polymer framework, potentially leading to the controlled release of encapsulated drug molecules. Furthermore, the azo bond can be cleaved under reductive conditions, such as those found in the hypoxic environment of solid tumors or in the colon, offering a targeted drug release mechanism.

While specific drug delivery studies using coordination polymers of this compound are yet to be widely reported, the principles established for other azobenzene-containing materials are highly applicable.

Data Presentation

| Stimulus | Release Mechanism | Potential Drug Cargo | Target Application | Reference (for similar systems) |

| UV Light (e.g., 365 nm) | trans-cis Isomerization leading to pore opening or framework destabilization | Small molecule drugs (e.g., Doxorubicin) | Photocontrolled cancer therapy | --INVALID-LINK-- |

| Reductive Environment (e.g., Sodium dithionite, azoreductase) | Cleavage of the azo bond, leading to framework degradation | Anti-inflammatory drugs, anticancer drugs | Colon-targeted drug delivery, Tumor-targeted therapy | --INVALID-LINK-- |

Experimental Protocols

Protocol 3.1: Drug Loading into the Coordination Polymer (Hypothetical)

Materials:

-

Porous coordination polymer of this compound

-

Drug molecule (e.g., 5-Fluorouracil)

-

Suitable solvent (in which the drug is soluble and the framework is stable)

Procedure:

-

Activate the coordination polymer by heating under vacuum to remove guest solvent molecules from the pores.

-

Prepare a concentrated solution of the drug in the chosen solvent.

-

Immerse the activated coordination polymer in the drug solution.

-

Stir the mixture at room temperature for 24-48 hours to allow for diffusion of the drug into the pores.

-

Collect the drug-loaded coordination polymer by filtration or centrifugation.

-

Wash the material with fresh solvent to remove surface-adsorbed drug molecules.

-

Dry the drug-loaded material under vacuum.

-

Determine the drug loading capacity using techniques such as thermogravimetric analysis (TGA) or by dissolving a known amount of the loaded material and quantifying the drug concentration using UV-Vis spectroscopy or HPLC.

Protocol 3.2: Light-Triggered Drug Release (Hypothetical)

Materials:

-

Drug-loaded coordination polymer

-

Phosphate-buffered saline (PBS) at physiological pH (7.4)

-

UV lamp (e.g., 365 nm)

-

Dialysis membrane with an appropriate molecular weight cut-off

Procedure:

-

Disperse a known amount of the drug-loaded coordination polymer in PBS.

-

Place the suspension in a dialysis bag and immerse it in a larger volume of PBS.

-

Irradiate the setup with a UV lamp while stirring.

-

At specific time intervals, withdraw aliquots from the external PBS solution.

-

Quantify the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

-

Plot the cumulative drug release as a function of time.

Visualization

Caption: Conceptual pathway for stimuli-responsive drug delivery using a this compound-based coordination polymer.

Application Notes and Protocols for Direct Amidation Using an Azobenzene-Containing Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct amidation, the formation of an amide bond directly from a carboxylic acid and an amine with the expulsion of water, represents a highly atom-economical and environmentally benign synthetic strategy. This approach circumvents the need for pre-activation of the carboxylic acid, which typically involves stoichiometric activating agents that generate significant chemical waste. This document provides detailed experimental procedures for direct amidation utilizing a robust, heterogeneous azobenzene-containing catalyst. The catalyst, a zirconium-based metal-organic framework (MOF) functionalized with azobenzene dicarboxylate linkers (Zr-AzoBDC), demonstrates exceptional activity and recyclability, making it a valuable tool for amide synthesis in research and development settings.[1][2][3]

The Zr-AzoBDC catalyst leverages the Lewis acidic nature of the zirconium clusters and the unique electronic properties of the azobenzene linker to facilitate the direct coupling of a wide range of carboxylic acids and amines under relatively mild conditions.[2] Its heterogeneous nature allows for easy separation from the reaction mixture and reuse, a significant advantage for sustainable chemical processes.[2]

Data Presentation: Catalyst Performance

The Zr-AzoBDC catalyst has proven effective for the amidation of various substituted benzoic acids and benzylamines, as well as aliphatic substrates. The following table summarizes the isolated yields for a range of coupling partners under optimized reaction conditions.

Table 1: Substrate Scope for the Direct Amidation Catalyzed by Zr-AzoBDC [2]

| Entry | Carboxylic Acid | Amine | Isolated Yield (%) |

| 1 | Benzoic Acid | Benzylamine | 92 |

| 2 | 4-Methylbenzoic Acid | Benzylamine | 88 |

| 3 | 4-Methoxybenzoic Acid | Benzylamine | 85 |